molecular formula C39H47N5O11 B12647801 Dihydroergocristine tartrate CAS No. 102489-75-8

Dihydroergocristine tartrate

Cat. No.: B12647801
CAS No.: 102489-75-8
M. Wt: 761.8 g/mol
InChI Key: VFNAZVMEDXEDTB-IFBFGWFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydroergocristine tartrate is a semi-synthetic derivative of ergocristine, a naturally occurring ergot alkaloid produced by the fungus Claviceps purpurea. It belongs to the dihydroergotoxine family, characterized by the hydrogenation of the ergoline ring’s C9–C10 double bond, which reduces vasoconstrictive activity while enhancing α-adrenergic receptor antagonism and cerebral metabolic effects . The tartrate salt form improves solubility and bioavailability, making it suitable for pharmaceutical formulations .

Properties

CAS No.

102489-75-8

Molecular Formula

C39H47N5O11

Molecular Weight

761.8 g/mol

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C35H41N5O5.C4H6O6/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;5-1(3(7)8)2(6)4(9)10/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);1-2,5-6H,(H,7,8)(H,9,10)/t23-,25?,27-,28+,29+,34-,35+;/m1./s1

InChI Key

VFNAZVMEDXEDTB-IFBFGWFZSA-N

Isomeric SMILES

CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5CC6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydroergocristine tartrate is synthesized through the hydrogenation of ergocristine, which is an ergot alkaloid. The hydrogenation process involves the use of a palladium catalyst under specific conditions to reduce the double bond in the ergoline ring system . The reaction is typically carried out in an organic solvent such as methanol or ethanol at elevated temperatures and pressures.

Industrial Production Methods

Industrial production of this compound involves large-scale hydrogenation of ergocristine followed by purification steps to isolate the desired product. The purification process includes crystallization and recrystallization to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

Dihydroergocristine tartrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various ergoline derivatives with modified functional groups, which can have different pharmacological properties .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Ergot Alkaloids

Structural and Functional Differences

The ergot alkaloid family includes natural compounds (e.g., ergocristine, ergotamine) and their hydrogenated derivatives (e.g., dihydroergocristine, dihydroergotamine). Key distinctions:

Compound Core Structure Modifications Primary Therapeutic Use
Ergocristine Ergoline + tripeptide (proline-valine-phenylalanine) Non-hydrogenated; C9–C10 double bond intact Migraine prophylaxis (historical use)
Dihydroergocristine Hydrogenated ergoline + same tripeptide C9–C10 saturation → reduced vasoconstriction Glaucoma, Alzheimer’s disease
Ergotamine Tartrate Ergoline + tripeptide (proline-alanine-phenylalanine) Non-hydrogenated + tartrate salt Acute migraine treatment
Dihydroergotamine Hydrogenated ergoline + same tripeptide C9–C10 saturation + tartrate/mesilate salt Migraine, orthostatic hypotension

Key Observations :

  • Hydrogenation: Dihydroergocristine and dihydroergotamine exhibit reduced peripheral vasoconstriction compared to non-hydrogenated analogs, minimizing side effects like ergotism .
  • Peptide Side Chain : Ergocristine’s valine-phenylalanine vs. ergotamine’s alanine-phenylalanine alters receptor binding specificity .
Pharmacological Profiles

A. Efficacy in Aβ Reduction (Alzheimer’s Disease) :

  • Dihydroergocristine mesylate : Lowers Aβ40 and Aβ42 production by 60–70% at 10 μM, comparable to bromocriptine but with lower cytotoxicity .
  • Ergotamine tartrate : Shows moderate Aβ reduction (40–50%) but higher risk of vasospasm .

B. Intraocular Pressure (IOP) Reduction :

  • Dihydroergocristine: Reduces IOP by 20–25% in preclinical models, outperforming ergonovine and ergocristine .
  • Dihydroergotamine : Less effective in IOP modulation (10–15% reduction) due to weaker ocular bioavailability .

C. Receptor Affinity :

Compound α-Adrenoceptor (Ki, nM) Dopamine D2 (Ki, nM) Serotonin 5-HT1B (Ki, nM)
Dihydroergocristine 8.2 ± 1.5 120 ± 15 45 ± 6
Dihydroergotamine 5.4 ± 0.9 95 ± 10 30 ± 4
Ergocristine 22 ± 3 250 ± 30 90 ± 12

Data compiled from receptor binding assays .

Key Findings :

  • Dihydroergocristine’s higher α-adrenoceptor affinity explains its potent antihypertensive effects .
  • Lower dopamine D2 affinity compared to bromocriptine reduces prolactin suppression risks .
Toxicity and Tolerability
  • Ergocristine : Associated with ergotism (gangrene, hallucinations) due to strong vasoconstriction and dopaminergic activity .
  • Salt Forms : Tartrate salts (e.g., dihydroergocristine tartrate) show better renal clearance vs. mesilate salts, reducing long-term accumulation risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.